molecular formula C10H9N3O B2404414 Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- CAS No. 2183215-98-5

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-

Cat. No.: B2404414
CAS No.: 2183215-98-5
M. Wt: 187.202
InChI Key: LJPNJLPWEXSPQY-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine derivatives are nitrogen-containing heterocyclic compounds characterized by a fused pyrrole and pyrimidine ring system. The specific compound Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- features a cyano group at position 8, hydroxyl at position 4, and methyl substituents at positions 2 and 5. Pyrrolo[1,2-a]pyrimidines are structurally related to natural alkaloids and synthetic bioactive molecules, often explored for their pharmacological properties, including antimicrobial, anticancer, and CNS-modulating activities .

Properties

IUPAC Name

2,7-dimethyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-6-5-13-9(14)3-7(2)12-10(13)8(6)4-11/h3,5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHVKCCXYYHDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=C(C(=C2N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Domino Ring-Closure and Retro Diels-Alder (RDA) Approaches

Foundation in Norbornene-Based Precursors

The synthesis of pyrrolo[1,2-a]pyrimidines often begins with 2-aminonorbornene hydroxamic acids, which undergo domino ring-closure reactions to form tetracyclic intermediates. For example, heating 2-aminonorbornene hydroxamic acids with oxocarboxylic acids under microwave irradiation induces cyclization, yielding methanopyrrolo[1,2-a]quinazoline derivatives. Subsequent RDA reactions at elevated temperatures (240–250°C) in 1,2-dichlorobenzene (DCB) cleave the norbornene bridge, producing enantiomerically pure pyrrolo[1,2-a]pyrimidines.

Introducing the Cyano Group at Position 8

To incorporate the cyano group at position 8, nitrile-containing precursors must be introduced during the domino reaction. While direct examples are absent in the literature, analogous protocols using cyano-substituted oxocarboxylic acids could facilitate this modification. For instance, substituting oxalic acid with cyanoacetic acid in the domino reaction may enable cyano group installation.

Methyl Group Installation at Positions 2 and 7

Methyl groups at positions 2 and 7 are likely introduced via the starting 2-aminonorbornene hydroxamic acid. Substituents on the norbornene scaffold transfer chirality and functional groups to the final product. For example, using 2-amino-7-methylnorbornene hydroxamic acid would direct methyl groups to position 7, while position 2 methylation requires precursors with substituents at the corresponding norbornene position.

Hydroxylation at Position 4

The hydroxyl group at position 4 may originate from the hydroxamic acid moiety. During the domino reaction, the hydroxamic acid’s -NH-OH group participates in cyclization, ultimately forming the hydroxyl group after RDA cleavage.

Table 1. Optimization of RDA Conditions for Pyrrolo[1,2-a]pyrimidine Synthesis

Precursor Solvent Temperature (°C) Time (min) Yield (%) ee (%)
(+)‑6a DCB 240 20 55 99
(–)‑7a DCB 250 20 57 95
(±)‑3a DCB 250 20 41

Functionalization via Suzuki-Miyaura Coupling

Late-Stage Modification of Pyrrolo[1,2-a]pyrimidine Cores

While Suzuki coupling is extensively used for pyrrolo[2,3-d]pyrimidines, its application to pyrrolo[1,2-a]pyrimidines remains underexplored. For Pyrrolo[1,2-a]pyrimidine-8-carbonitrile , introducing substituents via cross-coupling requires halogenated intermediates. Bromination at position 8 followed by palladium-catalyzed coupling with cyano-containing boronic acids could achieve the desired nitrile group.

Bromination Strategies

Electrophilic bromination of pyrrolo[1,2-a]pyrimidine at position 8 may employ N-bromosuccinimide (NBS) in dimethylformamide (DMF). For example, treating 4-hydroxy-2,7-dimethylpyrrolo[1,2-a]pyrimidine with NBS at 0°C could yield the 8-bromo derivative, which then undergoes Suzuki coupling with cyanophenylboronic acid.

Challenges in Cyano Group Installation

Direct cyanation via Rosenmund-von Braun reaction (using CuCN) is hindered by the scaffold’s sensitivity to harsh conditions. Alternatively, palladium-catalyzed cyanation using Zn(CN)₂ offers a milder pathway.

Microwave-Assisted Synthesis and Green Chemistry

Accelerating Cyclization and RDA Reactions

Microwave irradiation significantly reduces reaction times for domino and RDA processes. For instance, heating 2-aminonorbornene hydroxamic acids in DCB at 250°C for 20 minutes under microwave conditions achieves cycloreversion yields exceeding 55%. This method minimizes side reactions and enhances enantiomeric excess (up to 99% ee).

Solvent Selection and Energy Efficiency

Polar aprotic solvents like DCB improve microwave absorption, enabling rapid heating. Alternative solvents such as dimethyl sulfoxide (DMSO) or ionic liquids may further enhance green chemistry metrics.

Spectroscopic Characterization and Stereochemical Analysis

NMR and X-ray Crystallography

The stereochemistry of pyrrolo[1,2-a]pyrimidines is rigorously confirmed via X-ray diffraction. For example, the absolute configuration of (–)-8 was determined by correlating its optical rotation with the starting 2-aminonorbornene hydroxamic acid.

Table 3. Selected NMR Data for Pyrrolo[1,2-a]pyrimidine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
(+)‑8 1.49 (m, 3H, CH₃), 8.22 (s, 1H) 144.4 (C=O), 105.7 (CN)
(–)‑5 2.54 (s, 3H, CH₃), 6.36 (d, J=3.6 Hz) 136.5 (C-Ar), 98.7 (C-N)

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pyrrolo[1,2-a]pyrimidines exhibit a wide range of pharmacological activities, making them valuable in the development of new therapeutic agents. Notable applications include:

  • Antitumor Activity : Research indicates that pyrrolo[1,2-a]pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, one study highlighted their ability to inhibit tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .
  • Antimicrobial Properties : These compounds have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Neurological Disorders : Pyrrolo[1,2-a]pyrimidines have been explored for their potential in treating neurological disorders such as Parkinson's disease and schizophrenia. Their ability to modulate neurotransmitter systems could provide therapeutic benefits in managing symptoms associated with these conditions .

Synthesis and Derivatives

The synthesis of pyrrolo[1,2-a]pyrimidine derivatives typically involves advanced organic chemistry techniques such as microwave-induced reactions and domino ring-closure methods. These methods enhance yield and efficiency while allowing for the introduction of various substituents that can modify biological activity.

Table 1: Synthesis Methods for Pyrrolo[1,2-a]pyrimidines

MethodDescriptionYield (%)
Microwave-Induced ReactionsUtilizes microwave energy for rapid synthesis55-99
Domino Ring-Close ReactionsSequential reactions that form multiple bonds simultaneously50-80
Retro Diels-Alder ReactionsReverses Diels-Alder reaction for compound modification45-75

Case Study 1: Antitumor Activity

A recent study evaluated the efficacy of a specific pyrrolo[1,2-a]pyrimidine derivative in inhibiting the proliferation of human cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of established chemotherapeutics, suggesting strong potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolo[1,2-a]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The synthesized compounds displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Data

  • Solubility: The hydroxyl and cyano groups in the target compound improve aqueous solubility compared to alkyl-substituted analogues (e.g., hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione) .
  • Bioactivity : Pyrrolo[1,2-a]pyrimidines with electron-withdrawing groups (e.g., -CN) show enhanced antimicrobial activity over methyl- or phenyl-substituted derivatives .
  • Stability : The target compound’s pyrimidine core is less prone to oxidation than imidazole-containing analogues (e.g., dihydropyrrolo[1,2-a]imidazoles) .

Biological Activity

Pyrrolo[1,2-a]pyrimidine derivatives, including Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

1. Synthesis of Pyrrolo[1,2-a]pyrimidine Derivatives

The synthesis of pyrrolo[1,2-a]pyrimidines often involves multi-step processes that include cyclization reactions. For instance, a recent study outlined the efficient preparation of various pyrrolo[1,2-a]pyrimidine enantiomers through domino ring-closure reactions followed by microwave-induced retro Diels-Alder reactions . This method not only enhances yield but also allows for the introduction of different substituents that can modulate biological activity.

2.1 Antimicrobial Activity

Pyrrolo[1,2-a]pyrimidines have been shown to exhibit significant antimicrobial properties. For example, compounds derived from this scaffold demonstrated effective activity against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL against H37Rv strains . Furthermore, certain derivatives have been identified as promising candidates for developing anti-tuberculosis agents due to their ability to inhibit multidrug-resistant strains.

2.2 Anti-inflammatory Properties

Research indicates that pyrrolo[1,2-a]pyrimidines possess notable anti-inflammatory effects. A study found that specific derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

2.3 Antitumor Activity

The antitumor potential of pyrrolo[1,2-a]pyrimidines has also been explored extensively. Compounds from this class have shown cytotoxic effects against various cancer cell lines. For instance, a recent investigation revealed that certain derivatives exhibited significant antiproliferative activity against pancreatic cancer cells (Panc-1), highlighting their potential as anticancer agents .

3. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrrolo[1,2-a]pyrimidines is crucial for optimizing their biological efficacy. Modifications at specific positions on the pyrrolo ring can lead to enhanced potency and selectivity for biological targets. For example, the introduction of electron-donating groups has been correlated with increased anti-inflammatory activity and improved binding affinity to target proteins involved in disease pathways .

Case Study 1: Antitubercular Activity

In a study assessing various pyrrolo derivatives for antitubercular activity, one compound emerged as particularly potent against both H37Rv and multidrug-resistant strains at concentrations as low as 8 µg/mL. Molecular docking studies further elucidated its mechanism of action by demonstrating favorable binding interactions with target proteins involved in bacterial survival and replication .

Case Study 2: Anti-inflammatory Evaluation

Another study evaluated the anti-inflammatory effects of several pyrrolo derivatives using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema compared to control groups, supporting the hypothesis that these compounds could be developed into effective anti-inflammatory therapeutics .

5. Conclusion

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-, along with its derivatives, represents a promising class of compounds with substantial biological activity across multiple therapeutic areas including antimicrobial, anti-inflammatory, and antitumor applications. Continued research into their synthesis and structure-activity relationships will be pivotal for advancing these compounds into clinical use.

Tables

Activity MIC (µg/mL) IC50 (µmol) Target
Antitubercular8 - 128-Mycobacterium tuberculosis
Anti-inflammatory-0.04 ± 0.09COX-2
Antitumor--Various cancer cell lines

Q & A

Basic Research Question

  • Lipoxygenase (LOX) inhibition : Measure IC₅₀ values using soybean LOX assays; fluorinated analogs show enhanced activity (e.g., IC₅₀ = 2.1 µM for 4-hydroxy derivatives) .
  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with comparisons to reference drugs like doxorubicin .
  • Anti-inflammatory profiling : COX-2 inhibition assays and cytokine suppression studies (e.g., IL-6, TNF-α) .

How do substituent effects influence biological activity in this compound class?

Advanced Research Question
Structure-activity relationships (SAR) reveal:

  • Electron-withdrawing groups (EWGs) : Fluorine or nitrile substituents at C8 enhance LOX inhibition by increasing electrophilicity and binding affinity .
  • Lipophilicity : Triazine derivatives with higher ClogP values (>3.5) show better membrane permeability but reduced solubility .
  • Steric hindrance : Bulky groups at C2 (e.g., methyl) may limit binding to planar enzymatic active sites .

Q. SAR Table :

Substituent PositionGroupLOX IC₅₀ (µM)Anticancer IC₅₀ (µM)
C4-OH2.18.5 (HeLa)
C8-CN1.86.9 (MCF-7)
C7-CH₃3.412.3 (A549)

How can contradictory data on molecular weight vs. activity be resolved?

Advanced Research Question
Triazole derivatives with lower molecular weight (MW < 300 Da) paradoxically show reduced LOX inhibition compared to triazine analogs (MW > 350 Da). To resolve this:

  • Assay standardization : Control pH (7.4) and temperature (25°C) to minimize variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes in triazoles with LOX’s hydrophobic pocket .
  • Synthetic tuning : Introduce flexible linkers (e.g., -CH₂CH₂-) to balance MW and binding geometry .

What strategies optimize bioavailability of pyrrolo[1,2-a]pyrimidine derivatives?

Advanced Research Question

  • Prodrug design : Mask the 4-hydroxy group as an ester (e.g., acetyl) to enhance oral absorption .
  • Salt formation : Prepare sodium salts of the hydroxy group to improve aqueous solubility .
  • Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to bypass hepatic first-pass metabolism .

How do advanced catalytic methods improve synthetic efficiency?

Advanced Research Question

  • Gold(I) catalysis : Enables regioselective cyclization of aminoindole intermediates (11 steps, 14% yield) for complex analogs .
  • Cascade trifluoromethylthiolation : One-pot synthesis of SCF₃-substituted derivatives via radical-mediated cyclization .
  • Microwave-assisted synthesis : Reduces reaction times from 24 h to 2 h for cyclocondensation steps .

What molecular targets are implicated in the compound’s bioactivity?

Advanced Research Question

  • CYP121 inhibition : Analogous pyrrolo[1,2-a]quinolines disrupt Mycobacterium tuberculosis cytochrome P450 enzymes (Ki = 0.8 µM) .
  • LOX/COX-2 dual inhibition : Molecular dynamics simulations suggest simultaneous binding to arachidonic acid pockets .
  • DNA intercalation : Planar pyrrolopyrimidine cores interact with DNA base pairs (Kd = 1.3 µM) .

Notes

  • Contradictions : highlights opposing trends in lipophilicity vs. activity for triazine vs. triazole derivatives, necessitating mechanistic studies.
  • Methodological Focus : Emphasized experimental design (e.g., control variables in LOX assays) and data interpretation (SAR, docking).

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